molecular formula C13H12ClN3O2 B2898289 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one CAS No. 1340853-74-8

1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one

Cat. No.: B2898289
CAS No.: 1340853-74-8
M. Wt: 277.71
InChI Key: ZIPWJHWHYXBSBI-UHFFFAOYSA-N
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Description

1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam. This compound also contains a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the oxadiazole to the pyrrolidin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-10-5-3-9(4-6-10)13-15-11(16-19-13)8-17-7-1-2-12(17)18/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPWJHWHYXBSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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